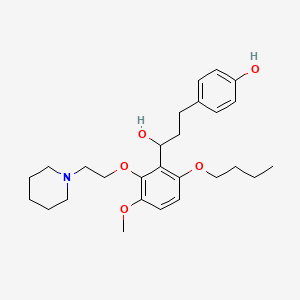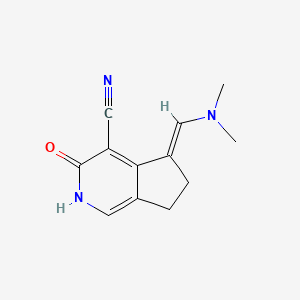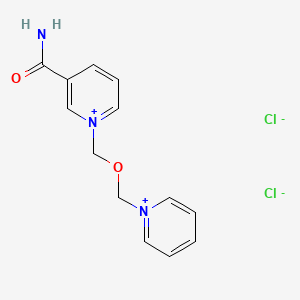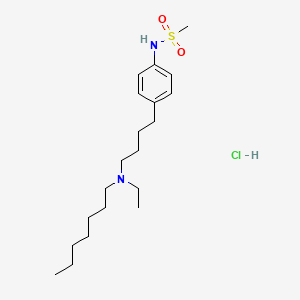
Methanesulfonamide, N-(4-(4-(ethylheptylamino)butyl)phenyl)-, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methanesulfonamide, N-(4-(4-(ethylheptylamino)butyl)phenyl)-, monohydrochloride is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique structure, which includes a methanesulfonamide group attached to a phenyl ring, further connected to an ethylheptylamino group. The monohydrochloride form indicates the presence of a hydrochloride salt, enhancing its solubility and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N-(4-(4-(ethylheptylamino)butyl)phenyl)-, monohydrochloride typically involves multiple steps:
Formation of the Ethylheptylamino Intermediate: This step involves the reaction of heptylamine with ethyl bromide under basic conditions to form ethylheptylamine.
Attachment to the Phenyl Ring: The ethylheptylamine is then reacted with a phenyl derivative, such as 4-bromobutylbenzene, through a nucleophilic substitution reaction.
Introduction of the Methanesulfonamide Group: The final step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base to form the methanesulfonamide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the reactions under controlled temperature and pressure conditions.
Purification: The product is purified using techniques such as crystallization, distillation, or chromatography to ensure high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
化学反应分析
Types of Reactions
Methanesulfonamide, N-(4-(4-(ethylheptylamino)butyl)phenyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the methanesulfonamide group to a simpler amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
科学研究应用
Methanesulfonamide, N-(4-(4-(ethylheptylamino)butyl)phenyl)-, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Employed in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methanesulfonamide, N-(4-(4-(ethylheptylamino)butyl)phenyl)-, monohydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- Methanesulfonamide, N-(4-(4-(ethylheptylamino)-1-hydroxybutyl)phenyl)-, (E)-2-butenedioate (2:1)
- N-(4-(4-(Ethylheptylamino)butyl)phenyl)methanesulfonamide
Uniqueness
Methanesulfonamide, N-(4-(4-(ethylheptylamino)butyl)phenyl)-, monohydrochloride is unique due to its specific structure, which imparts distinct chemical and physical properties. Its solubility and stability are enhanced by the presence of the hydrochloride salt, making it more suitable for certain applications compared to its analogs.
属性
CAS 编号 |
103454-37-1 |
|---|---|
分子式 |
C20H37ClN2O2S |
分子量 |
405.0 g/mol |
IUPAC 名称 |
N-[4-[4-[ethyl(heptyl)amino]butyl]phenyl]methanesulfonamide;hydrochloride |
InChI |
InChI=1S/C20H36N2O2S.ClH/c1-4-6-7-8-10-17-22(5-2)18-11-9-12-19-13-15-20(16-14-19)21-25(3,23)24;/h13-16,21H,4-12,17-18H2,1-3H3;1H |
InChI 键 |
IYGHRZKVMZBESY-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCN(CC)CCCCC1=CC=C(C=C1)NS(=O)(=O)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl (2R,8S)-8-(bromomethyl)-4-[tert-butyl(dimethyl)silyl]oxy-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B12745588.png)
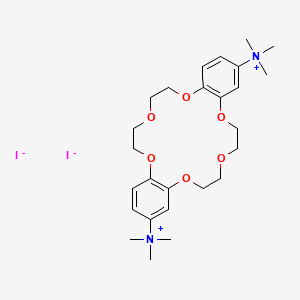
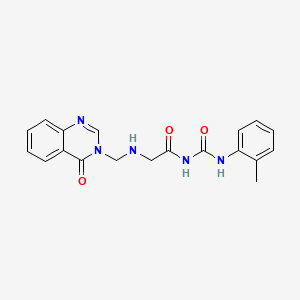

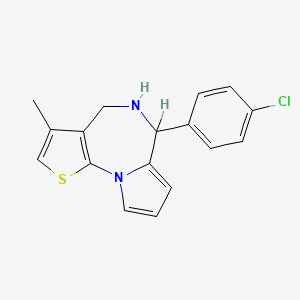
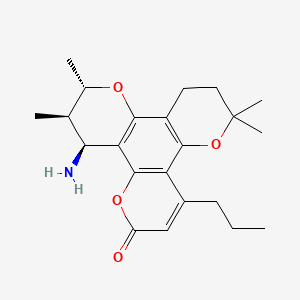
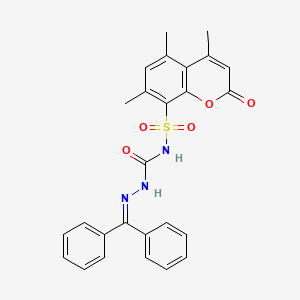
![(2S,5R,6R)-6-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;tetrabutylazanium](/img/structure/B12745648.png)
